molecular formula C9H9BrN2O3 B1667060 Bikinin CAS No. 188011-69-0

Bikinin

Cat. No. B1667060
M. Wt: 273.08 g/mol
InChI Key: XFYYQDHEDOXWGA-UHFFFAOYSA-N
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Description

Bikinin is a strong activator of brassinosteroid (BR) signaling . It is an Arabidopsis GSK-3 Inhibitor, an Arabidopsis SHAGGY-related Kinase Inhibitor, and a GSK-3-like Kinase BIN2 Inhibitor . Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding .


Synthesis Analysis

Bikinin was identified in a chemical genetics screen as an inhibitor targeting GSK-3/Shaggy-like kinases . A pyridine ring with an amido succinic acid residue in position 2 and a halogen in position 5 were crucial for inhibitory activity . The compound with an iodine substituent in position 5, denoted iodobikinin, was most active in inhibiting BIN2 activity in vitro .


Molecular Structure Analysis

The molecular formula of Bikinin is C9H9BrN2O3 . The molecular weight is 273.08 .


Chemical Reactions Analysis

Bikinin is a non-steroidal compound that acts as an ATP-competitive inhibitor for plant GSK-3/Shaggy-like kinases . It induces constitutive brassinosteroid responses .


Physical And Chemical Properties Analysis

Bikinin is a white to tan powder . It is soluble in DMSO .

Scientific Research Applications

Cross-talk between Brassinosteroid and Auxin Signaling

Bikinin, identified as a plant-specific glycogen synthase kinase 3 (GSK3) inhibitor, has shown to play a crucial role in the cross-talk between brassinosteroid and auxin signaling pathways in plants. A proteome-wide cellular thermal shift assay coupled with mass spectrometry (CETSA MS) revealed that bikinin altered the thermal stability of its direct targets and GSK3-interacting proteins in Arabidopsis cells. This interaction was particularly notable in the regulation of the auxin carrier PIN-FORMED1 (PIN1), affecting its polarity and, consequently, the vascular patterning in leaves. This discovery opens new avenues in understanding the intricate signaling networks in plants and their impact on plant growth and development (Lu et al., 2022).

Enhancement of Plant Growth

Bikinin has been previously recognized as one of the most active brassinolide (BL) mimetics, substances that mimic the activity of brassinosteroids, a class of plant hormones. A study exploring various bikinin analogues revealed that modifications to bikinin's structure, specifically replacing the pyridine ring with different heterocyclic groups, can significantly improve its growth-promoting activity in plants like Arabidopsis and rice. This finding is crucial for agricultural applications where the optimization of plant growth under various conditions is desired (Liu et al., 2018).

Brassinosteroid Signaling Activation

The role of bikinin in brassinosteroid (BR) signaling was elucidated through a phenotype-based compound screen, which identified bikinin as a small molecule that activates BR signaling downstream of the BR receptor by directly binding to the GSK3 BIN2 and acting as an ATP competitor. This action of bikinin leads to the inhibition of a subset of Arabidopsis thaliana GSK3-like kinases, revealing that GSK3 inhibition is a key mode of BR signaling activation. This discovery provides a significant tool for dissecting regulatory mechanisms in BR signaling pathways and has implications for plant biology research and agricultural applications (De Rybel et al., 2009).

Stress Mitigation in Barley

In agricultural science, bikinin has demonstrated its utility by alleviating the long-term effects of salinity stress in barley. The compound's interaction with the Glycogen Synthase Kinase 3 (GSK3) family, which controls the brassinosteroid signaling pathway, plays a significant role in enhancing the salt tolerance of barley. This interaction suggests that bikinin and its influence on the BR signaling pathway can be leveraged to improve crop resistance to salinity and potentially other stresses, offering a promising approach for plant breeding and agricultural productivity (Groszyk & Przyborowski, 2022).

Safety And Hazards

Bikinin is harmful if swallowed or inhaled, and it causes respiratory tract, skin, and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling Bikinin .

Future Directions

Bikinin has been used in research to study its effects on plant growth under stress conditions . It has been found that the effects of Bikinin on plant growth under salinity stress are genotype- and dose-dependent . This suggests that Bikinin could be used in the future to improve crops’ resistance to salinity or other stresses .

properties

IUPAC Name

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYYQDHEDOXWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349448
Record name N-(5-Bromo-pyridin-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-2-yl)amino)-4-oxobutanoic acid

CAS RN

188011-69-0
Record name N-(5-Bromo-pyridin-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
W Rozhon, W Wang, F Berthiller, J Mayerhofer… - BMC plant biology, 2014 - Springer
… bikinin derivatives with increased potency that can activate BR signalling and mimic BR action. Methyliodobikinin was 3.4 times more active in vivo than bikinin… Inactivation of bikinin and …
Number of citations: 18 link.springer.com
J Groszyk, M Przyborowski - International Journal of Molecular Sciences, 2022 - mdpi.com
… Bikinin folds the lamina joint of barley, similarly to 24-epibrassinolide (24-EBL), and has … using bikinin has not yet been reported. Here we present the results of the application bikinin to …
Number of citations: 8 www.mdpi.com
J Groszyk, M Szechyńska-Hebda - Agronomy, 2021 - mdpi.com
Brassinosteroids (BRs) are involved in the regulation of many plant developmental processes and stress responses. In the presented study, we found a link between plant growth under …
Number of citations: 8 www.mdpi.com
S Liu, C Yu, H Tian, T Hu, Y He, Z Li, W Tan… - Journal of Plant Growth …, 2018 - Springer
… bikinin analogues to investigate the effects of various heterocyclic groups on the activity are highly desirable. In this paper, we report the design and synthesis of bikinin … potent bikinin …
Number of citations: 9 link.springer.com
B De Rybel, D Audenaert, G Vert, W Rozhon… - Chemistry & biology, 2009 - cell.com
… BR responses, we identified bikinin as a strong activator of … bikinin and that bikinin directly binds BIN2 and acts as an ATP-competitor. The specificity and the inhibitory strength of bikinin …
Number of citations: 264 www.cell.com
J Groszyk - 2021 - academia.edu
Brassinosteroids (BRs) are involved in the regulation of many plant developmental processes and stress responses. In the presented study, we found a link between plant growth under …
Number of citations: 2 www.academia.edu
L Frungillo - 2022 - academic.oup.com
… Bikinin is an ATP-competitive kinase inhibitor of BIN2 and, therefore, a positive regulator of BR signaling. When grown on agar medium in the presence of bikinin, bikinin-… seven bikinin-…
Number of citations: 5 academic.oup.com
Q Lu, A Houbaert, Q Ma, J Huang, L Sterck… - The Plant …, 2022 - academic.oup.com
… to the plant-specific GSK3 inhibitor bikinin and discovered that a … of Arabidopsis seedlings to both bikinin and BRs. Further … Here, by means of a forward genetic screen for bikinin …
Number of citations: 8 academic.oup.com
S Liu, C Yu, H Tian, T Hu, Y He, Z Li… - Journal of Plant …, 2018 - search.proquest.com
Erratum to: A Novel Bikinin Analogue for Arabidopsis and Rice with Superior Plant Growth-Promoting Activity Erratum to: A Novel Bikinin Analogue for Arabidopsis and …
Number of citations: 1 search.proquest.com
C Liu, Q Liu, Z Mou - Molecular Plant, 2022 - par.nsf.gov
… the BIN2 inhibitor bikinin. Second, BIN2 phosphorylated TGA1 and TGA4 in vitro, and bikinin … TGA4 from interaction with NPR1, whereas bikinin significantly enhanced the TGA4–NPR1 …
Number of citations: 1 par.nsf.gov

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